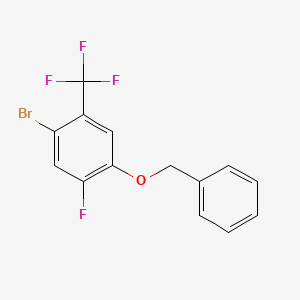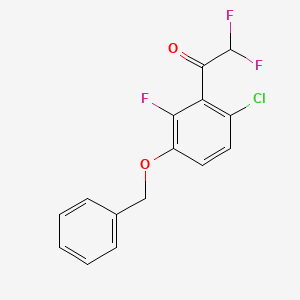
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and two fluorine atoms
Métodos De Preparación
The synthesis of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone typically involves multiple steps, starting with the preparation of the benzyloxy intermediate. The synthetic route may include:
Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form the benzyloxy group.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through halogen exchange reactions, often using reagents like thionyl chloride or sulfur tetrafluoride.
Final Assembly: The final step involves the coupling of the benzyloxy intermediate with the chloro and fluoro-substituted phenyl ring under controlled conditions, typically using a catalyst to facilitate the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, altering cellular signaling and function.
Induction of Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroethanol: This compound differs by having an alcohol group instead of a ketone, which affects its reactivity and applications.
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoromethane:
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2-difluoroacetic acid: The presence of a carboxylic acid group in this compound makes it more acidic and suitable for different types of reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H10ClF3O2 |
|---|---|
Peso molecular |
314.68 g/mol |
Nombre IUPAC |
1-(6-chloro-2-fluoro-3-phenylmethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C15H10ClF3O2/c16-10-6-7-11(13(17)12(10)14(20)15(18)19)21-8-9-4-2-1-3-5-9/h1-7,15H,8H2 |
Clave InChI |
LHDWMXYRGDKLIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


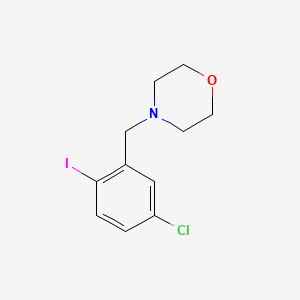
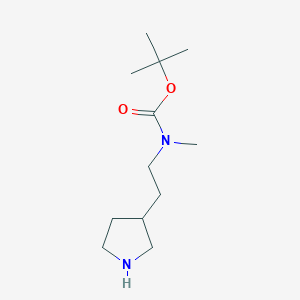
![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)
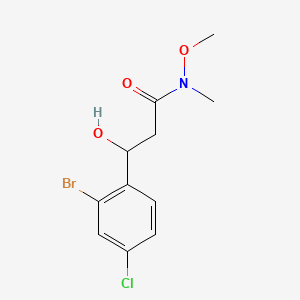
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)

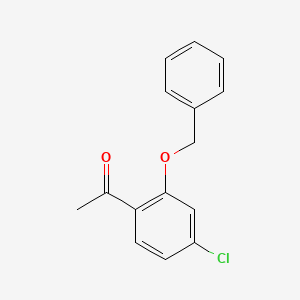
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)
![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)
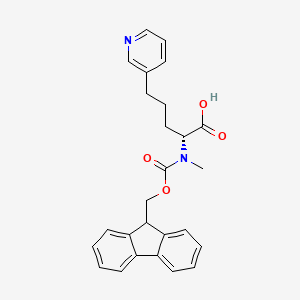
![Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14769290.png)
